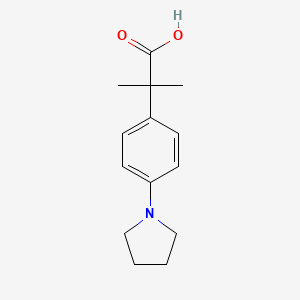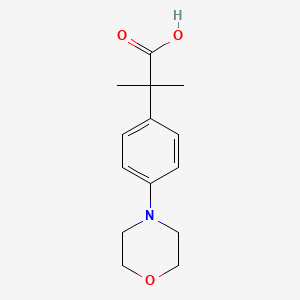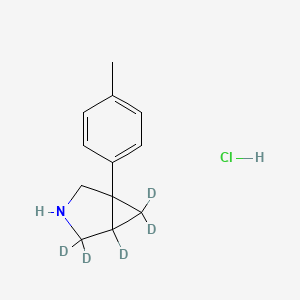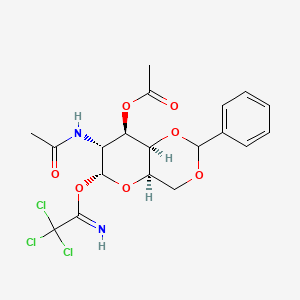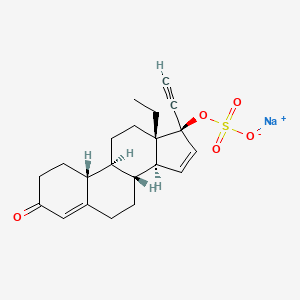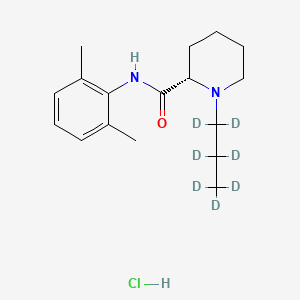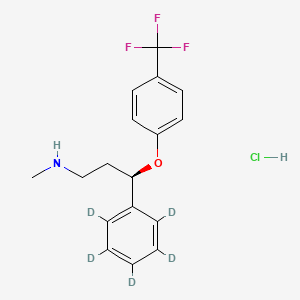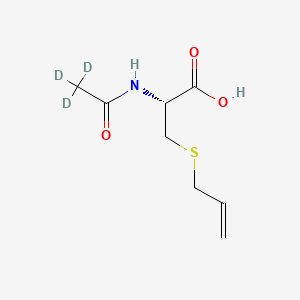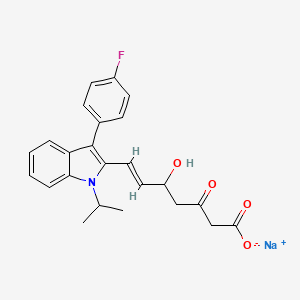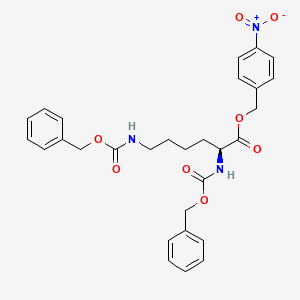
N,N'-双(苄氧羰基)-L-赖氨酸 4-硝基苄酯
描述
N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester is a compound with a complex name, but let’s break it down. It consists of several components:
N,N’-Bis(benzyloxycarbonyl)-L-lysine: This part of the compound contains an amino acid (L-lysine) with two benzyloxycarbonyl (Cbz) protecting groups attached to its amino group. These protecting groups shield the amino group during chemical reactions.
4-Nitrobenzyl Ester: The ester group is attached to the carboxylic acid group of L-lysine, and it contains a nitrobenzyl moiety.
科学研究应用
This compound has applications in various fields:
Medicine: It may have antitumor and cytotoxic activity.
Chemistry: Its use in Suzuki–Miyaura coupling reactions makes it valuable for synthesizing complex organic molecules.
Biology: Researchers may study its effects on cellular processes due to its unique structure.
准备方法
The synthetic route for N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester involves several steps:
Protection of L-Lysine Amino Group: L-Lysine is first protected by attaching benzyloxycarbonyl (Cbz) groups to its amino group. This step prevents unwanted reactions at the amino group during subsequent reactions.
Esterification: The carboxylic acid group of the protected L-lysine is then reacted with 4-nitrobenzyl alcohol to form the ester linkage.
Deprotection: Finally, the benzyloxycarbonyl protecting groups are removed under specific conditions to yield N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester.
化学反应分析
N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester can undergo various chemical reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to regenerate L-lysine.
Reduction: The nitrobenzyl group can be reduced to an amino group using suitable reducing agents.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for carbon–carbon bond formation.
Common reagents and conditions depend on the specific reaction being performed.
作用机制
The exact mechanism by which N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester exerts its effects depends on its specific application. For example, in antitumor activity, it might interfere with cellular processes related to cancer growth or survival.
属性
IUPAC Name |
(4-nitrophenyl)methyl (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O8/c33-27(38-19-24-14-16-25(17-15-24)32(36)37)26(31-29(35)40-21-23-11-5-2-6-12-23)13-7-8-18-30-28(34)39-20-22-9-3-1-4-10-22/h1-6,9-12,14-17,26H,7-8,13,18-21H2,(H,30,34)(H,31,35)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNHRHSELWMUNF-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724449 | |
| Record name | (4-Nitrophenyl)methyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331899-68-3 | |
| Record name | (4-Nitrophenyl)methyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


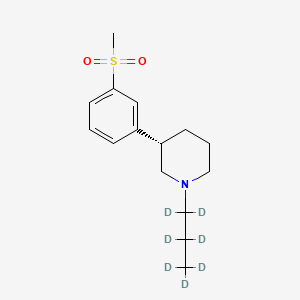
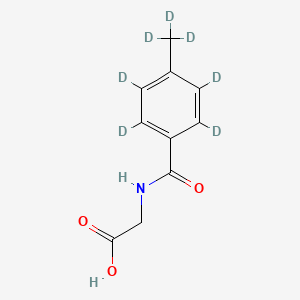
![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)
